An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-2-methoxybenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dibromo-2-methoxybenzoic acid (CAS No. 13130-23-9), a halogenated aromatic carboxylic acid. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, and a plausible synthetic route. It is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.
Core Chemical and Physical Properties
3,5-Dibromo-2-methoxybenzoic acid is a polysubstituted benzene derivative with the molecular formula C₈H₆Br₂O₃.[1][2] Its structure, featuring two bromine atoms and a methoxy group in addition to the carboxylic acid moiety, imparts specific chemical reactivity and physical characteristics. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in further chemical transformations.
Physicochemical Data
Quantitative data for 3,5-Dibromo-2-methoxybenzoic acid is summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Property | Value | Source(s) |
| CAS Number | 13130-23-9 | [1][2] |
| Molecular Formula | C₈H₆Br₂O₃ | [1][2] |
| Molecular Weight | 309.94 g/mol | [1] |
| Melting Point | 198-200 °C | [3] |
| 200 °C | [4] | |
| Boiling Point | 373.3 ± 42.0 °C (Predicted) | [3] |
| Density | 1.957 g/cm³ (Predicted) | [3] |
| pKa | 3.31 ± 0.10 (Predicted) | [3] |
| Appearance | Powder or liquid | [5] |
| Purity | ≥97% | [5] |
| Storage Temperature | 2-8°C | [3][6] |
Spectroscopic Profile
Detailed experimental spectroscopic data for 3,5-Dibromo-2-methoxybenzoic acid is not widely available in the public domain. The following tables provide predicted data and expected spectral features based on the analysis of its chemical structure and comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~10-13 | Singlet | -COOH |
| ¹H | ~7.8-8.2 | Doublet | Aromatic CH (C4-H) |
| ¹H | ~7.6-8.0 | Doublet | Aromatic CH (C6-H) |
| ¹H | ~3.8-4.2 | Singlet | -OCH₃ |
| ¹³C | ~165-170 | - | C=O (Carboxylic) |
| ¹³C | ~150-155 | - | C-OCH₃ |
| ¹³C | ~135-140 | - | C-H (Aromatic) |
| ¹³C | ~130-135 | - | C-H (Aromatic) |
| ¹³C | ~120-125 | - | C-COOH |
| ¹³C | ~115-120 | - | C-Br |
| ¹³C | ~110-115 | - | C-Br |
| ¹³C | ~55-60 | - | -OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~3000-3100 | C-H stretch (aromatic) | Aromatic ring |
| ~2850-2960 | C-H stretch (aliphatic) | Methoxy group |
| ~1700-1725 | C=O stretch | Carboxylic acid |
| ~1550-1600 | C=C stretch (aromatic) | Aromatic ring |
| ~1250-1300 | C-O stretch (asymmetric) | Aryl ether |
| ~1000-1050 | C-O stretch (symmetric) | Aryl ether |
| ~550-750 | C-Br stretch | Aryl bromide |
Mass Spectrometry (MS)
The mass spectrum of 3,5-Dibromo-2-methoxybenzoic acid is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
| m/z Value (Predicted) | Interpretation |
| ~308, 310, 312 | [M]⁺ isotopic cluster for C₈H₆Br₂O₃ |
| ~293, 295, 297 | [M-CH₃]⁺ |
| ~265, 267, 269 | [M-COOH]⁺ |
Experimental Protocols
Proposed Synthesis of 3,5-Dibromo-2-methoxybenzoic Acid
This protocol describes the dibromination of 2-methoxybenzoic acid using a suitable brominating agent and catalyst.
Materials:
-
2-Methoxybenzoic acid
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)
-
Sodium thiosulfate solution (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Appropriate solvents for recrystallization (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzoic acid (1.0 eq) in the chosen anhydrous solvent.
-
Add a catalytic amount of iron(III) bromide (e.g., 0.1 eq).
-
Slowly add the brominating agent (e.g., N-Bromosuccinimide, 2.2 eq) portion-wise to the stirred solution. If using liquid bromine, it should be added dropwise via an addition funnel. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated sodium thiosulfate solution to consume any excess bromine.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 3,5-Dibromo-2-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.
Mandatory Visualizations
Proposed Synthetic Pathway
Caption: Synthetic route to 3,5-Dibromo-2-methoxybenzoic acid.
General Experimental Workflow for Characterization
Caption: Workflow for characterization of 3,5-Dibromo-2-methoxybenzoic acid.
References
- 1. usbio.net [usbio.net]
- 2. pschemicals.com [pschemicals.com]
- 3. 3,5-DIBROMO-2-METHOXYBENZOIC ACID CAS#: 13130-23-9 [amp.chemicalbook.com]
- 4. 3,5-Dibromo-2-anisic acid, 10 g, CAS No. 13130-23-9 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 5. amadis.lookchem.com [amadis.lookchem.com]
- 6. 13130-23-9|3,5-Dibromo-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
